N-(2-phenoxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenoxyethyl)benzenesulfonamide: is an organic compound with the molecular formula C14H15NO3S. It belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a sulfonamide group attached to a phenoxyethyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-phenoxyethylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process . The general reaction scheme is as follows:
C6H5SO2Cl+C6H5OCH2CH2NH2→C6H5SO2NHCH2CH2OC6H5+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-(2-phenoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides and other reduced derivatives.
Scientific Research Applications
N-(2-phenoxyethyl)benzenesulfonamide has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.
Biological Research: The compound is studied for its potential antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby interfering with their normal function . This inhibition can lead to various biological effects, including antiproliferative and antimicrobial activities .
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethoxazole: An antibiotic used in combination with trimethoprim.
Benzenesulfonamide: The parent compound of N-(2-phenoxyethyl)benzenesulfonamide.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenoxyethyl group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
N-(2-phenoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-19(17,14-9-5-2-6-10-14)15-11-12-18-13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVFKRJXNCUPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.